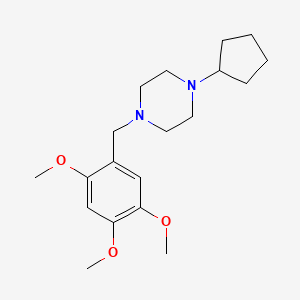

1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine

Description

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 2,4,5-trimethoxybenzyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₂₁H₃₂N₂O₄, with a molecular weight of 376.49 g/mol . This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, such as PAF (platelet-activating factor) antagonists and anticancer agents. The 2,4,5-trimethoxybenzyl group may enhance interactions with hydrophobic binding pockets in biological targets, while the cyclopentyl substituent could modulate metabolic stability and lipophilicity.

Properties

IUPAC Name |

1-cyclopentyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-22-17-13-19(24-3)18(23-2)12-15(17)14-20-8-10-21(11-9-20)16-6-4-5-7-16/h12-13,16H,4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYFGQNGXQUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCC3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Cycloalkyl vs. Aryl Substituents

- The cyclopentyl group in the target compound introduces conformational rigidity and increased lipophilicity compared to aryl-substituted analogs (e.g., 3-bromobenzyl in ). This may enhance blood-brain barrier penetration or reduce oxidative metabolism.

- Cyclohexyl analogs (e.g., STK133714) exhibit larger steric bulk, which could hinder binding to compact active sites but improve metabolic stability .

Physicochemical Properties

- Solubility and pKa : Piperazine derivatives with ethylene spacers between the core and substituents (e.g., compounds in ) show higher aqueous solubility (~80 μM) due to favorable pKa values (~6–7). In contrast, the target compound’s direct cyclopentyl attachment may reduce solubility (<20 μM) but increase membrane permeability .

Biological Activity

1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentyl group and a trimethoxybenzyl moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The trimethoxybenzyl group is believed to facilitate binding to various receptors involved in neurotransmission and signal transduction pathways. This compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological effects.

Biological Activities

This compound has been studied for several biological activities:

- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit significant antitumor properties. For example, derivatives based on the piperazine scaffold have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways .

- Neurological Effects : The compound's interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders. Its structural analogs have demonstrated anti-hyperalgesic activity in models of neuropathic pain, suggesting that this compound may also possess analgesic properties .

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression. For instance, studies on related compounds have shown inhibition of COX-2 and TNF-α production, which are critical mediators in inflammatory responses .

Case Studies

Several case studies have highlighted the biological activity of piperazine derivatives similar to this compound:

- Antitumor Efficacy : A study synthesized a series of piperazine derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent compounds exhibited IC50 values ranging from 5.13 to 17.95 μM, demonstrating significant efficacy compared to standard chemotherapeutics .

- Pain Management : Research on piperazine analogs has indicated their effectiveness in models of neuropathic pain. These compounds showed significant anti-hyperalgesic effects when tested in spinal nerve ligation models .

- Inflammation Modulation : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-α. This inhibition plays a vital role in managing chronic inflammatory conditions and may provide a therapeutic avenue for diseases like rheumatoid arthritis .

Data Table: Biological Activities of Related Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.